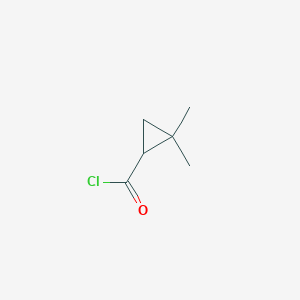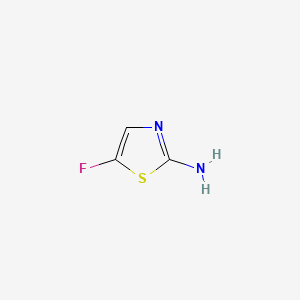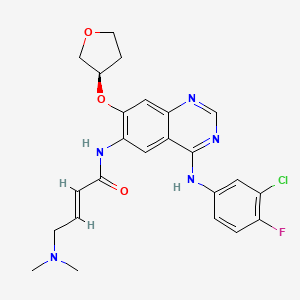
2,2-Dimethylcyclopropanecarbonyl chloride
Übersicht
Beschreibung
“2,2-Dimethylcyclopropanecarbonyl chloride” is a chemical compound with the CAS Number: 50675-57-5 . It has a molecular weight of 132.59 .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethylcyclopropanecarbonyl chloride” is represented by the linear formula: C6 H9 Cl O . The InChI code for this compound is 1S/C6H9ClO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3 .
Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Crystallography
- The compound has been used in the preparation of 3-[3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl]thiazolidine-2-thione, demonstrating its utility in complex organic syntheses and crystallography studies (Sun et al., 2006).
2. In Organic Synthesis and Production of Isobutylene Compounds
- It serves a key role in organic synthesis processes and the production of isobutylene compounds. Its characteristics, such as being a clear, colorless, highly volatile, and flammable liquid, make it suitable for these applications (2004).
3. Catalysis and Synthetic Building Blocks
- The compound is involved in nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0), indicating its role in catalysis and as a building block in synthetic chemistry (Stolle et al., 1992).
4. Chiral Resolution in Chemical Synthesis
- It has been used in the synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid, which is a crucial intermediate in the production of various pharmaceuticals and pesticides. The studies highlight innovative synthesis routes and improvements in chiral resolution procedures (Xin-zhi, 2005).
5. Antimicrobial Applications
- Research has shown the potential use of star-shaped polycarbonates synthesized from benzyl chloride and mannose-functionalized cyclic carbonate monomers, which involve this compound, as antimicrobial agents against diseases like tuberculosis (Yang et al., 2016).
6. Complexes with Tin, Titanium, and Gallium Chlorides
- The compound forms complexes with Lewis acids like Sn, Ti, and Ga chlorides, which have been characterized and show the activating effect of Lewis acids on the cyclopropane ring. This research enhances our understanding of donor–acceptor cyclopropanes widely used in organic synthesis (Novikov et al., 2012).
7. Electrochemical Studies
- The compound has been studied in the context of electrocatalytic reduction of carbon dioxide by Re(I) bipyridine catalysts, where its derivatives play a role in forming hydrogen-bonded dimers that catalyze the reductive disproportionation of CO2 (Machan et al., 2014).
8. Monitoring in Environmental Safety
- It has been used in methods for monitoring pyrethroid metabolites in human urine, indicating its relevance in environmental safety and human health studies (Arrebola et al., 1999).
Eigenschaften
IUPAC Name |
2,2-dimethylcyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNQOWHUBGUGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451581 | |
| Record name | 2,2-Dimethylcyclopropanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylcyclopropanecarbonyl chloride | |
CAS RN |
50675-57-5 | |
| Record name | 2,2-Dimethylcyclopropanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)










